Asenapine Phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

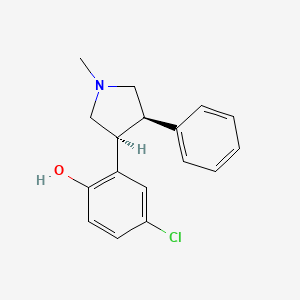

Molecular Formula |

C17H18ClNO |

|---|---|

Molecular Weight |

287.8 g/mol |

IUPAC Name |

4-chloro-2-[(3S,4R)-1-methyl-4-phenylpyrrolidin-3-yl]phenol |

InChI |

InChI=1S/C17H18ClNO/c1-19-10-15(12-5-3-2-4-6-12)16(11-19)14-9-13(18)7-8-17(14)20/h2-9,15-16,20H,10-11H2,1H3/t15-,16+/m0/s1 |

InChI Key |

KGBQFNHXVTXWQB-JKSUJKDBSA-N |

Isomeric SMILES |

CN1C[C@H]([C@H](C1)C2=C(C=CC(=C2)Cl)O)C3=CC=CC=C3 |

Canonical SMILES |

CN1CC(C(C1)C2=C(C=CC(=C2)Cl)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Asenapine vs. Asenapine Phenol: A Technical Guide to Structural and Pharmacological Differences

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asenapine is an atypical antipsychotic with a complex pharmacodynamic and pharmacokinetic profile. Its clinical efficacy is attributed to its potent antagonism at a wide range of neurotransmitter receptors. The metabolism of Asenapine is extensive, leading to numerous metabolites, including phenolic derivatives. This technical guide provides an in-depth comparison of Asenapine and its primary phenolic metabolite, 11-hydroxyasenapine, herein referred to as "Asenapine Phenol." While Asenapine's pharmacological profile is well-characterized, its metabolites, including 11-hydroxyasenapine, are generally considered to be pharmacologically inactive. This document will detail the structural differences between the parent drug and its phenolic metabolite, present available quantitative data, and outline relevant experimental methodologies.

Structural Differences

The core structural difference between Asenapine and this compound (11-hydroxyasenapine) is the introduction of a hydroxyl group on the dibenzo-oxepino pyrrole ring system. This seemingly minor modification has significant implications for the molecule's physicochemical properties and its interaction with biological targets.

Asenapine is chemically known as (3aRS,12bRS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole.[1] Its structure is characterized by a tetracyclic framework.

This compound (11-hydroxyasenapine) , as a metabolite, incorporates a hydroxyl (-OH) group at the 11th position of the Asenapine core structure. This hydroxylation is a common metabolic transformation mediated by cytochrome P450 enzymes.

Caption: Chemical Structures of Asenapine and its Phenolic Metabolite.

Quantitative Data Summary

The following tables summarize the key quantitative data for Asenapine. It is important to note that comprehensive, publicly available quantitative data for this compound (11-hydroxyasenapine) is limited, as it is considered an inactive metabolite.

Table 1: Receptor Binding Affinity of Asenapine

Asenapine exhibits high affinity for a broad range of receptors.[1][2] The pKi values, which are the negative logarithm of the inhibition constant (Ki), indicate the binding affinity; a higher pKi value corresponds to a higher affinity.

| Receptor | pKi |

| Serotonin Receptors | |

| 5-HT1A | 8.6 |

| 5-HT1B | 8.4 |

| 5-HT2A | 10.2 |

| 5-HT2B | 9.8 |

| 5-HT2C | 10.5 |

| 5-HT5A | 8.8 |

| 5-HT6 | 9.5 |

| 5-HT7 | 9.9 |

| Dopamine Receptors | |

| D1 | 8.9 |

| D2 | 8.9 |

| D3 | 9.4 |

| D4 | 9.0 |

| Adrenergic Receptors | |

| α1 | 8.9 |

| α2A | 8.9 |

| α2B | 9.5 |

| α2C | 8.9 |

| Histamine Receptors | |

| H1 | 9.0 |

| H2 | 8.2 |

Data compiled from various sources.[1][2]

Table 2: Pharmacokinetic Properties of Asenapine

| Parameter | Value |

| Bioavailability (sublingual) | 35% |

| Bioavailability (oral) | <2% |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.5 hours |

| Protein Binding | 95% |

| Volume of Distribution (Vd) | 20 - 25 L/kg |

| Elimination Half-life | ~24 hours |

| Primary Metabolism | Direct glucuronidation (UGT1A4) and oxidation (CYP1A2) |

Data compiled from various sources.

Experimental Protocols

Receptor Binding Assays

Detailed experimental protocols for determining the receptor binding affinities of compounds like Asenapine typically involve radioligand binding assays using cell lines expressing the specific human receptor subtypes.

Caption: General workflow for a radioligand receptor binding assay.

Methodology Outline:

-

Membrane Preparation: Cells stably expressing the human receptor of interest (e.g., 5-HT2A, D2) are cultured and harvested. The cell membranes are isolated through centrifugation.

-

Radioligand Selection: A specific radiolabeled ligand with high affinity for the target receptor is chosen.

-

Assay Conditions: The assay is performed in a buffer solution at a specific pH and temperature.

-

Incubation: A fixed concentration of the radioligand and cell membranes are incubated with varying concentrations of the test compound (Asenapine).

-

Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate competition curves, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Metabolism Studies

The identification of metabolites like 11-hydroxyasenapine is typically achieved through in vivo studies in animal models or human volunteers.

Caption: Experimental workflow for an in vivo metabolism study.

Methodology Outline:

-

Radiolabeling: Asenapine is synthesized with a radioactive isotope (e.g., ¹⁴C).

-

Administration: The radiolabeled compound is administered to healthy human volunteers or animal models.

-

Sample Collection: Blood, urine, and feces are collected at various time points.

-

Sample Processing: Plasma is separated from blood, and all samples are processed to extract the drug and its metabolites.

-

Chromatographic Separation: The extracts are analyzed using high-performance liquid chromatography (HPLC) to separate the parent drug from its metabolites.

-

Detection and Quantification: The eluent from the HPLC is passed through a radioactivity detector to quantify the amount of each component.

-

Structural Elucidation: The fractions containing the metabolites are collected and their structures are determined using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.

Signaling Pathways and Metabolic Fate

The therapeutic effects of Asenapine are believed to be mediated through its antagonist activity at D2 and 5-HT2A receptors, a hallmark of atypical antipsychotics. Its broad receptor profile suggests a complex interplay of various signaling pathways.

Caption: Simplified signaling pathway for Asenapine's action at D2 and 5-HT2A receptors.

The metabolism of Asenapine is extensive, with the primary routes being direct glucuronidation and oxidation.

Caption: Major metabolic pathways of Asenapine.

Conclusion

References

Asenapine's Phenolic Metabolites: A Technical Guide for Neuroscience Research

Executive Summary

Asenapine, a second-generation antipsychotic, has a complex pharmacological profile, interacting with a multitude of dopamine, serotonin, adrenergic, and histamine receptors.[1][2] Its therapeutic efficacy in schizophrenia and bipolar disorder is well-documented.[3] However, the focus of this technical guide is on the potential utility of its metabolites, particularly its phenolic and other derivatives, as research tools in neuroscience. While the parent compound, asenapine, is the primary active moiety, its metabolites are generally considered inactive.[1][3] This guide will delve into the known characteristics of these metabolites, providing a framework for their further investigation and potential application in elucidating complex neurobiological pathways.

This document provides a comprehensive overview of asenapine and its metabolites, including their receptor binding profiles, pharmacokinetic properties, and detailed experimental protocols for their study. The information is intended for researchers, scientists, and drug development professionals in the field of neuroscience.

Introduction to Asenapine and its Metabolism

Asenapine is a dibenzo-oxepino pyrrole atypical antipsychotic.[4] Its mechanism of action is thought to be mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[5][6] Asenapine is extensively metabolized in the body primarily through two main pathways: direct glucuronidation mediated by UGT1A4 and oxidative metabolism, predominantly by CYP1A2.[1][7][8]

The major metabolites of asenapine include:

-

Asenapine N+-glucuronide: The principal circulating metabolite.[5][7]

-

11-hydroxyasenapine: A phenolic metabolite, which subsequently undergoes conjugation.[5]

-

Other minor metabolites, including various hydroxylated and conjugated forms.[5]

While most of these metabolites are considered pharmacologically inactive, N-desmethylasenapine has been reported to possess a distinct receptor binding profile, with a higher affinity for 5-HT2A and 5-HT2C serotonin receptors compared to dopamine D2 receptors.[6] This suggests that even metabolites considered "inactive" may have subtle but specific interactions that could be exploited for research purposes.

Pharmacological and Pharmacokinetic Data

For a compound to be a useful research tool, a thorough understanding of its pharmacological and pharmacokinetic properties is essential. The following tables summarize the available quantitative data for asenapine, which serves as a crucial baseline for the investigation of its metabolites. Data on the metabolites themselves is sparse, highlighting a significant gap in the literature and an opportunity for further research.

Table 1: Receptor Binding Affinity of Asenapine

| Receptor | Asenapine pKi | Asenapine Ki (nM) |

| Serotonin Receptors | ||

| 5-HT1A | 8.6 | 2.5[5] |

| 5-HT1B | 8.4 | 4.0[5] |

| 5-HT2A | 10.2 | 0.06[5] |

| 5-HT2B | 9.8 | 0.16[5] |

| 5-HT2C | 10.5 | 0.03[5] |

| 5-HT5A | 8.8 | 1.6[5] |

| 5-HT6 | 9.5 | 0.25[5] |

| 5-HT7 | 9.9 | 0.13[5] |

| Dopamine Receptors | ||

| D1 | 8.9 | 1.4[5] |

| D2 | 8.9 | 1.3[5] |

| D3 | 9.4 | 0.42[5] |

| D4 | 9.0 | 1.1[5] |

| Adrenergic Receptors | ||

| α1 | 8.9 | 1.2[5] |

| α2A | 8.9 | 1.2[5] |

| α2B | 9.5 | N/A |

| α2C | 8.9 | N/A |

| Histamine Receptors | ||

| H1 | 9.0 | 1.0[5] |

| H2 | 8.2 | 6.2[5] |

| Muscarinic Receptors | ||

| M1 | <5 | >10,000[5] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Table 2: Pharmacokinetic Parameters of Asenapine

| Parameter | Value |

| Bioavailability (sublingual) | 35%[1] |

| Bioavailability (oral) | <2%[1] |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.5 hours |

| Protein Binding | 95%[1] |

| Elimination Half-life | Approximately 24 hours[1] |

| Metabolism | UGT1A4 (glucuronidation), CYP1A2 (oxidation)[1] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to characterize the pharmacological and neurochemical effects of asenapine and its metabolites.

In Vitro Receptor Binding Assay

This protocol describes a standard method for determining the binding affinity of a compound to a specific receptor.

Objective: To determine the Ki of asenapine metabolites for a panel of neurotransmitter receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligand specific for the receptor of interest (e.g., [3H]Spiperone for D2 receptors).

-

Asenapine metabolite of interest.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Scintillation vials and scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of the asenapine metabolite.

-

In a reaction tube, combine the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known competitor (for non-specific binding), or the asenapine metabolite dilution.

-

Incubate the mixture at a specific temperature for a specific time to allow binding to reach equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the metabolite concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

This protocol outlines a method for measuring extracellular neurotransmitter levels in the brain of a freely moving animal.

Objective: To assess the effect of asenapine metabolites on dopamine and serotonin release in specific brain regions (e.g., prefrontal cortex, nucleus accumbens).

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

HPLC with electrochemical or fluorescence detection.

-

Artificial cerebrospinal fluid (aCSF).

-

Asenapine metabolite of interest.

-

Anesthetic and surgical supplies.

Procedure:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic apparatus.

-

Surgically implant a guide cannula into the brain region of interest.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

After collecting baseline samples, administer the asenapine metabolite (e.g., via subcutaneous injection).

-

Continue collecting dialysate samples for several hours.

-

Analyze the concentration of neurotransmitters in the dialysate samples using HPLC.

-

Express the data as a percentage of the baseline neurotransmitter levels.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions of asenapine and the workflows for its study can aid in understanding its mechanism of action and in designing new experiments.

Caption: Simplified signaling pathway of asenapine's primary antagonist actions.

Caption: A typical experimental workflow for characterizing a novel psychoactive compound.

Potential of Asenapine Metabolites as Research Tools

While the prevailing view is that asenapine's metabolites are inactive, the subtle differences in their pharmacological profiles, such as that of N-desmethylasenapine, present an intriguing opportunity for neuroscience research.[6] These compounds could serve as valuable tools for:

-

Dissecting Receptor Function: A metabolite with selective, albeit lower, affinity for a specific receptor subtype could be used to probe the function of that receptor in isolation, without the confounding broad-spectrum activity of the parent compound.

-

Investigating Structure-Activity Relationships (SAR): By comparing the activity of asenapine with its various metabolites, researchers can gain insights into how specific chemical modifications (e.g., demethylation, hydroxylation, glucuronidation) affect receptor binding and functional activity.

-

Developing Novel Radioligands: A metabolite with suitable properties could be radiolabeled and used to develop novel PET or SPECT ligands for imaging specific receptor populations in the brain.

-

Understanding Drug Metabolism and Transport: Studying the pharmacokinetics and distribution of asenapine's metabolites can provide valuable information about the role of specific enzymes and transporters in the disposition of this class of drugs.

Conclusion and Future Directions

The study of asenapine's metabolites, particularly its phenolic and N-desmethyl derivatives, represents a nascent but promising area of neuroscience research. While the current data is limited, the potential for these compounds to serve as selective research tools is significant. Further characterization of their receptor binding profiles, functional activities, and in vivo effects is warranted. Such research will not only enhance our understanding of the pharmacology of asenapine but also has the potential to provide novel chemical probes for the broader neuroscience community.

Future research should focus on:

-

Systematic Pharmacological Profiling: A comprehensive screening of the major asenapine metabolites against a wide panel of CNS receptors and transporters.

-

Functional Activity Assays: Determining whether these metabolites act as agonists, antagonists, or allosteric modulators at their target receptors.

-

In Vivo Behavioral and Neurochemical Studies: Assessing the effects of centrally administered metabolites on animal behavior and neurotransmitter dynamics.

By pursuing these avenues of research, the scientific community can unlock the full potential of asenapine's metabolic family as valuable tools for advancing our understanding of the brain in health and disease.

References

- 1. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.mdedge.com [cdn.mdedge.com]

- 3. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Metabolism and excretion of asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy N-Desmethyl Asenapine Hydrochloride | 1170701-78-6 [smolecule.com]

- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 8. A Review of Asenapine in the Treatment of Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Receptor Binding Affinity of Asenapine and its Phenolic Metabolites

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the receptor binding affinity of asenapine, an atypical antipsychotic. While the term "Asenapine Phenol" is not standard, this guide addresses the pharmacology of asenapine's primary phenolic metabolites in the context of the parent compound's well-characterized profile. Asenapine's therapeutic effects are believed to stem from its complex interaction with a wide array of neurotransmitter receptors. Understanding this binding profile is critical for research and development in psychopharmacology.

Receptor Binding Affinity Profile

Asenapine exhibits a complex pharmacodynamic profile with high affinity for multiple dopamine, serotonin, histamine, and α-adrenergic receptors.[1][2] The primary pharmacological activity is attributed to the parent compound, as its metabolites, including phenolic derivatives like 11-hydroxyasenapine, are generally considered to have low affinity for these receptors and limited ability to cross the blood-brain barrier.[3][4]

The following table summarizes the in vitro binding affinities (Ki values in nM) of asenapine for various human receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Family | Receptor Subtype | Asenapine Ki (nM) |

| Serotonin | 5-HT1A | 2.5 |

| 5-HT1B | 4.0 | |

| 5-HT2A | 0.06 | |

| 5-HT2B | 0.16 | |

| 5-HT2C | 0.03 | |

| 5-HT5A | 1.6 | |

| 5-HT6 | 0.25 | |

| 5-HT7 | 0.13 | |

| Dopamine | D1 | 1.4 |

| D2 | 1.3 | |

| D3 | 0.42 | |

| D4 | 1.1 | |

| Adrenergic | α1A | 1.2 |

| α2A/B/C | 1.2 | |

| Histamine | H1 | 1.0 |

| H2 | 6.2 | |

| Muscarinic | M1 | 8128 |

Data compiled from multiple sources.[5][6]

Experimental Protocols: Radioligand Binding Assays

The receptor binding affinities presented above are typically determined using competitive radioligand binding assays. This technique is considered the gold standard for quantifying the interaction between a ligand and a receptor.[7][8]

Principle of Competitive Binding Assays

Competitive binding assays measure the affinity of a test compound (e.g., asenapine) by quantifying its ability to displace a radiolabeled ligand of known high affinity from a target receptor. The assay involves incubating receptor-containing preparations (e.g., cell membranes) with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[7][9]

Generalized Protocol

-

Membrane Preparation :

-

Tissues or cultured cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[9]

-

The homogenate undergoes differential centrifugation to isolate the membrane fraction, which contains the receptors.[10]

-

The final membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined (e.g., using a BCA or Bradford assay).[9]

-

-

Binding Assay Incubation :

-

The assay is typically performed in a 96-well plate format.[9]

-

To each well, the following are added in sequence:

-

Assay buffer.

-

A range of concentrations of the unlabeled test compound (asenapine). For determining non-specific binding, a high concentration of a known standard antagonist is used instead.[11]

-

A fixed concentration of the appropriate radioligand (e.g., [³H]-spiperone for D2 receptors).[11]

-

The prepared cell membrane homogenate (typically 25-50 µg of protein).[9][10]

-

-

The plate is incubated, often at room temperature or 30°C for a set period (e.g., 60 minutes), to allow the binding to reach equilibrium.[9][11]

-

-

Separation and Detection :

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[7][9]

-

The filters are washed several times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added.[9]

-

The radioactivity trapped on the filters is quantified using a scintillation counter.[9]

-

-

Data Analysis :

-

The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound.

-

Non-linear regression analysis is used to fit a sigmoidal dose-response curve to the data, from which the IC50 value is determined.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a compound like asenapine.

Caption: Workflow for a competitive radioligand binding assay.

Key Signaling Pathways

Asenapine's efficacy is thought to be mediated primarily through its antagonist activity at Dopamine D2 and Serotonin 5-HT2A receptors.[5] The diagrams below outline the canonical signaling cascades associated with these G-protein coupled receptors (GPCRs).

D2 receptors are coupled to the Gi/o family of G-proteins. Their activation typically leads to an inhibitory cellular response by decreasing cAMP levels.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism and excretion of asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 6. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn-links.lww.com [cdn-links.lww.com]

- 12. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

"Asenapine Phenol" solubility and formulation for research

An In-Depth Technical Guide to the Solubility and Formulation of Asenapine and its Analogs for Research Applications

Introduction

This technical guide provides a comprehensive overview of the solubility and formulation characteristics of asenapine, with a focus on providing researchers, scientists, and drug development professionals with the necessary information for preclinical and research applications. While the primary focus of available literature is on asenapine and its maleate salt, this guide also addresses the distinct entity of asenapine phenol, a related compound utilized as a research reagent.

Asenapine is an atypical antipsychotic agent prescribed for the management of schizophrenia and bipolar I disorder.[1][2] Its clinical efficacy is well-established; however, its physicochemical properties present significant formulation challenges, primarily due to extensive first-pass metabolism, which results in very low oral bioavailability (<2%).[2][3] This has necessitated the development of alternative delivery systems, such as sublingual and transdermal formulations, to ensure therapeutic plasma concentrations are achieved.[2]

This compound is identified as a research reagent for investigating DNA oxidation.[4] It is structurally related to asenapine, and an understanding of the parent compound's properties can provide valuable insights for researchers working with this analog.

Physicochemical Properties and Solubility

A thorough understanding of the solubility of an active pharmaceutical ingredient (API) is fundamental to developing a viable formulation. The solubility of asenapine and its maleate salt has been characterized in various solvents.

Solubility Data

The following table summarizes the available quantitative solubility data for asenapine and asenapine maleate.

| Compound | Solvent | Solubility | Temperature (°C) | pH (of solution) |

| Asenapine | Water | 3 g/L | 21 | 4.56 (0.1% solution) |

| Ethanol | 30 g/L | 21 | - | |

| Methanol | 250 g/L | 21 | - | |

| Acetone | 125 g/L | 21 | - | |

| Ethyl Acetate | 10 g/L | 21 | - | |

| Dichloromethane | 250 g/L | 21 | - | |

| Hexane | <1 g/L | 21 | - | |

| Chloroform | Slightly Soluble | - | - | |

| Asenapine Maleate | Water | 3.7 mg/mL | - | 4.6 |

| Methanol | Freely Soluble | - | - | |

| Ethanol | Freely Soluble | - | - | |

| Acetone | Freely Soluble | - | - |

pH-Dependent Solubility and pKa

The pH of the solvent system significantly influences the solubility of ionizable compounds like asenapine. Asenapine maleate has a pKa of 8.6 for the protonated base.[3] A 0.1% solution of asenapine in water exhibits a pH of 4.56, while a saturated solution (5.8 g/L) has a pH of 4.43 at 23°C.[5]

Formulation Strategies for Research

The extensive first-pass metabolism of asenapine when administered orally has driven the development of formulations that bypass the gastrointestinal tract and liver.[1][3] For research purposes, particularly in preclinical in vivo studies, the choice of formulation is critical for achieving desired exposure levels.

Sublingual and Buccal Formulations

Sublingual administration is a well-established method to improve the bioavailability of asenapine, achieving an absolute bioavailability of approximately 35%.[2][5] The drug is rapidly absorbed through the sublingual, supralingual, and buccal mucosa, with peak plasma concentrations occurring within 0.5 to 1.5 hours.[5]

For research applications, a simple sublingual solution can be prepared. Given its solubility profile, a co-solvent system may be necessary to achieve the desired concentration.

Transdermal Delivery

Transdermal delivery is another effective strategy to bypass first-pass metabolism. A transdermal patch for asenapine has been approved for clinical use.[2] For preclinical research, a topical formulation, such as a gel or cream, could be developed. The choice of penetration enhancers would be crucial for achieving adequate systemic absorption.

Parenteral Formulations

For preclinical studies requiring precise dose control and 100% bioavailability, an intravenous (IV) formulation can be developed. Given the solubility of asenapine in organic solvents, a solution for injection could be formulated using a pharmaceutically acceptable co-solvent system, such as a mixture of ethanol, propylene glycol, and water.

Experimental Protocols

The following are generalized protocols for key experiments in the development of a research formulation for asenapine or its analogs.

Protocol 1: Solubility Determination

Objective: To determine the saturation solubility of this compound in various solvents.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol, propylene glycol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Centrifuge the samples to separate the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration of this compound using a validated analytical method, such as RP-HPLC with UV detection.[7]

Protocol 2: Formulation Development and Stability Assessment

Objective: To develop a stable solution formulation for preclinical research.

Methodology:

-

Excipient Screening: Based on the solubility data, select a suitable solvent or co-solvent system. Screen for compatibility with common pharmaceutical excipients.

-

Formulation Preparation: Prepare small-scale batches of the formulation with varying concentrations of the API and excipients.

-

Initial Characterization: Analyze the formulations for clarity, pH, and API concentration.

-

Forced Degradation Studies: Subject the formulation to stress conditions (e.g., elevated temperature, light exposure, acid/base hydrolysis, oxidation) to identify potential degradation products and pathways.[3]

-

Short-Term Stability: Store the formulation at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH) and analyze samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks) for appearance, pH, API assay, and degradation products.

Visualizations

Logical Workflow for Asenapine Formulation Development

Caption: Overcoming Asenapine's low oral bioavailability through alternative formulations.

Asenapine Receptor Binding Profile

Caption: High-affinity receptor targets of Asenapine.

Experimental Workflow for Formulation Screening

References

- 1. Recent advances in the development of asenapine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asenapine: an atypical antipsychotic with atypical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary In Vitro Toxicity Screening of Asenapine and Its Major Metabolites

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide addresses the preliminary toxicity screening of the atypical antipsychotic drug asenapine and its primary metabolites. It is important to note that "asenapine phenol" is not a recognized metabolite of asenapine in the current scientific literature. Therefore, this document focuses on asenapine and its major, pharmacologically relevant metabolites: N-desmethylasenapine and asenapine N+-glucuronide.

Introduction

Asenapine is a second-generation antipsychotic used in the treatment of schizophrenia and bipolar disorder. Understanding the toxicological profile of a parent drug and its major metabolites is a critical component of preclinical safety assessment. In vitro toxicity screening in various cell lines provides an early indication of potential cytotoxic effects and can help elucidate mechanisms of toxicity. This guide outlines key experimental protocols and data presentation strategies for the preliminary toxicity assessment of asenapine and its metabolites.

Asenapine is extensively metabolized in the body, primarily through direct glucuronidation by UGT1A4 to form asenapine N+-glucuronide, and through N-demethylation, primarily by CYP1A2, to form N-desmethylasenapine[1]. These metabolites are considered pharmacologically inactive[1].

Data Presentation: Summarizing In Vitro Toxicity

While comprehensive public data on the in vitro toxicity of asenapine and its metabolites is limited, the following table provides a standardized format for presenting experimental findings from preliminary toxicity screens. This structure allows for clear comparison of results across different compounds, cell lines, and assays.

Table 1: Template for Summarizing Preliminary In Vitro Toxicity Data

| Compound | Cell Line | Assay Type | Endpoint | Result (e.g., IC50 in µM) | Notes |

| Asenapine | HepG2 | MTT | Cell Viability | Enter experimental value | Human hepatocyte carcinoma cell line |

| SH-SY5Y | LDH | Cytotoxicity | Enter experimental value | Human neuroblastoma cell line | |

| N-desmethylasenapine | HepG2 | MTT | Cell Viability | Enter experimental value | |

| SH-SY5Y | LDH | Cytotoxicity | Enter experimental value | ||

| Asenapine N+-glucuronide | HepG2 | MTT | Cell Viability | Enter experimental value | |

| SH-SY5Y | LDH | Cytotoxicity | Enter experimental value |

Experimental Protocols

The following are detailed methodologies for key experiments in the preliminary in vitro toxicity screening of asenapine and its metabolites.

Cell Culture and Maintenance

-

Cell Lines:

-

HepG2 (Human Hepatocyte Carcinoma): A commonly used cell line for assessing potential hepatotoxicity.

-

SH-SY5Y (Human Neuroblastoma): A relevant cell line for neurotoxicity assessment, given the neurological target of asenapine.

-

-

Culture Medium:

-

HepG2: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.

-

SH-SY5Y: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine.

-

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells should be passaged upon reaching 80-90% confluency.

MTT Assay for Cell Viability

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of asenapine, N-desmethylasenapine, and asenapine N+-glucuronide in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage.

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes. Collect the supernatant (culture medium) for LDH measurement.

-

LDH Measurement: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

-

Data Analysis: Calculate cytotoxicity as a percentage relative to a positive control (cells lysed to achieve maximum LDH release).

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds for a predetermined time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compounds.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow, metabolic pathways, and a potential signaling pathway for investigation.

Caption: Experimental workflow for in vitro toxicity screening.

Caption: Primary metabolic pathways of asenapine.

References

The Discovery and Development of Asenapine and its Phenolic Derivatives: A Technical Overview

Abstract

Asenapine is a second-generation (atypical) antipsychotic medication utilized in the management of schizophrenia and bipolar I disorder.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological development of Asenapine. It further explores "Asenapine Phenol," a related research compound, within the broader context of Asenapine's chemical and metabolic landscape. The document details the drug's complex receptor binding profile, metabolic pathways, and the key experimental methodologies that have defined its characterization. Quantitative data are presented in tabular format, and key processes are visualized through diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and History of Development

Asenapine, marketed under brand names like Saphris and Sycrest, was developed by Schering-Plough following its acquisition of Organon International.[1][4] Its development emerged from the chemical modification of the tetracyclic antidepressant, mianserin.[2] This strategic molecular alteration aimed to produce a compound with a unique pharmacological profile suitable for treating psychotic disorders. After extensive preclinical and clinical trials, Asenapine received FDA approval on August 13, 2009, for the acute treatment of schizophrenia and manic or mixed episodes associated with bipolar I disorder.[1][3][4]

The development timeline of Asenapine is marked by several key milestones, from its initial synthesis based on the mianserin scaffold to its eventual approval as a sublingual formulation, a delivery method necessitated by its low bioavailability when swallowed (<2%).

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Asenapine Phenol in Human Plasma

Introduction

Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[1] It undergoes extensive metabolism in the body, primarily through direct glucuronidation and oxidative pathways mediated by cytochrome P450 enzymes, predominantly CYP1A2.[2][3] While N-desmethylasenapine and asenapine-N⁺-glucuronide are well-characterized metabolites, the quantification of phenolic metabolites, which can be pharmacologically active or serve as markers of specific metabolic pathways, is also of significant interest in comprehensive pharmacokinetic and drug metabolism studies.

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Asenapine Phenol (a hydroxylated metabolite of Asenapine) in human plasma. The method utilizes a simple liquid-liquid extraction (LLE) procedure for sample preparation and offers excellent accuracy, precision, and a short run time, making it suitable for high-throughput bioanalysis in clinical and preclinical studies.

Experimental Protocols

1. Materials and Reagents

-

Analytes and Internal Standard: this compound and Asenapine-d3 (Internal Standard, IS) reference standards were procured from a certified supplier.

-

Chemicals and Solvents: HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE) were obtained from a reputable chemical supplier. Formic acid and ammonium acetate were of analytical grade.

-

Plasma: Drug-free human plasma was sourced from an accredited biobank.

2. Instrumentation

-

LC-MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for analysis. The system was coupled with a high-performance liquid chromatography (HPLC) system.

-

Analytical Column: Chromatographic separation was achieved on a C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).

3. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Thaw plasma samples at room temperature.

-

Pipette 200 µL of plasma into a clean microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (Asenapine-d3, 100 ng/mL in 50% methanol).

-

Vortex for 10 seconds.

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of mobile phase.

-

Inject 10 µL into the LC-MS/MS system.

4. LC-MS/MS Method Parameters

The following tables summarize the optimized liquid chromatography and mass spectrometry parameters.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase (100 x 2.1 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 20% B to 90% B in 3.0 min, hold for 1.0 min, re-equilibrate for 1.5 min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Autosampler Temp. | 4°C |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 8 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

Table 3: MRM Transitions and Compound-Dependent Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

| This compound | 302.1 | 166.0 | 80 V | 35 eV |

| Asenapine-d3 (IS) | 290.0 | 166.1 | 85 V | 38 eV |

Data Presentation

Method Validation Summary

The developed method was validated according to regulatory guidelines, and the key performance characteristics are summarized below.

Table 4: Linearity and Sensitivity

| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| This compound | 0.05 - 50 | 0.05 | > 0.995 |

Table 5: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.05 | ≤ 8.5 | 95.2 - 104.8 | ≤ 9.2 | 96.1 - 103.5 |

| Low | 0.15 | ≤ 6.8 | 97.1 - 102.3 | ≤ 7.5 | 98.0 - 101.9 |

| Medium | 2.5 | ≤ 5.1 | 98.5 - 101.2 | ≤ 6.3 | 99.1 - 100.8 |

| High | 40 | ≤ 4.5 | 99.2 - 100.5 | ≤ 5.8 | 99.5 - 100.2 |

Table 6: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| This compound | 85.2 ± 4.1 | 98.7 ± 3.5 |

| Asenapine-d3 (IS) | 88.1 ± 3.8 | 99.1 ± 2.9 |

Mandatory Visualizations

Caption: Metabolic pathway of Asenapine.

Caption: LC-MS/MS analytical workflow.

This application note details a validated LC-MS/MS method for the reliable quantification of this compound in human plasma. The method is sensitive, specific, and robust, making it a valuable tool for pharmacokinetic studies and therapeutic drug monitoring of Asenapine and its metabolites. The simple sample preparation and rapid analysis time allow for high-throughput screening, which is essential in a drug development setting.

References

Application Notes: Investigating the Neuronal Effects of Asenapine Phenol

Introduction

Asenapine is an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar disorder.[1][2][3][4] Its therapeutic efficacy is attributed to its antagonist activity at a wide range of receptors, including dopamine (D1, D2, D3, D4), serotonin (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6, 5-HT7), adrenergic (α1, α2), and histamine (H1, H2) receptors.[1][3][5] Asenapine undergoes extensive metabolism in the liver, primarily through oxidation via CYP1A2 and direct glucuronidation by UGT1A4.[1][2][6] This metabolic process generates several metabolites, including asenapine N-glucuronide and N-desmethyl-asenapine.[7] While the primary metabolites are considered inactive, the potential for other metabolites, such as phenolic derivatives formed through aromatic hydroxylation, to exhibit biological activity warrants investigation.[2]

This document provides a comprehensive protocol for studying the effects of a potential phenolic metabolite of Asenapine, hereafter referred to as "Asenapine Phenol," on neuronal cells. The outlined experiments are designed to assess its cytotoxicity, impact on neuronal morphology, influence on neuronal activity, and its potential to modulate key signaling pathways.

Pharmacological Profile of Asenapine

Asenapine's complex pharmacological profile underpins its therapeutic action. Its high affinity for multiple neurotransmitter receptors allows it to modulate various signaling pathways simultaneously.[3] Notably, its potent antagonism of 5-HT2A and D2 receptors is believed to be central to its antipsychotic effects.[3] Asenapine has also been shown to increase the efflux of dopamine, norepinephrine, and acetylcholine in the prefrontal cortex and hippocampus, which may contribute to its effects on cognitive function.[8][9]

Metabolism of Asenapine

The primary routes of Asenapine metabolism are direct glucuronidation and oxidative metabolism.[2] While N-desmethyl-asenapine and asenapine N-glucuronide are the major identified metabolites, the potential for minor metabolites, including phenolic compounds, exists.[7] Understanding the pharmacological activity of these metabolites is crucial for a complete picture of Asenapine's in vivo effects.

Experimental Protocols

1. Neuronal Cell Culture

This protocol describes the culture of SH-SY5Y human neuroblastoma cells, a common model for studying neuronal function.

-

Materials:

-

SH-SY5Y cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Cell culture flasks and plates

-

-

Procedure:

-

Maintain SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 3-4 days when they reach 80-90% confluency.

-

To subculture, wash the cells with PBS, add Trypsin-EDTA, and incubate for 5 minutes at 37°C to detach the cells.

-

Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.

-

Seed cells into new flasks or plates at the desired density for subsequent experiments.

-

2. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

SH-SY5Y cells

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

-

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

3. Neurite Outgrowth Assay

This assay assesses the effect of this compound on neuronal differentiation and morphology.

-

Materials:

-

SH-SY5Y cells (or primary neurons)

-

This compound

-

Retinoic acid (for differentiation of SH-SY5Y cells)

-

Microscope with imaging software

-

-

Procedure:

-

Seed SH-SY5Y cells on plates coated with an appropriate extracellular matrix protein (e.g., poly-L-lysine).

-

Induce differentiation by treating the cells with a low concentration of serum and retinoic acid.

-

Simultaneously, treat the cells with different concentrations of this compound.

-

After 3-5 days, fix the cells and stain for a neuronal marker (e.g., β-III tubulin).

-

Capture images of the cells using a microscope.

-

Quantify neurite length and number of neurites per cell using image analysis software.

-

4. Calcium Imaging for Neuronal Activity

This protocol measures changes in intracellular calcium levels as an indicator of neuronal activity.[10]

-

Materials:

-

Differentiated neuronal cells

-

This compound

-

Fluo-4 AM (calcium indicator dye)

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence microscope

-

-

Procedure:

-

Load differentiated neuronal cells with Fluo-4 AM dye according to the manufacturer's instructions.

-

Wash the cells with HBSS to remove excess dye.

-

Acquire baseline fluorescence images.

-

Apply this compound to the cells and record the changes in fluorescence intensity over time.

-

As a positive control, apply a known stimulant of neuronal activity (e.g., potassium chloride or glutamate).

-

Analyze the fluorescence data to determine the effect of this compound on intracellular calcium dynamics.

-

Data Presentation

Table 1: Effect of this compound on Neuronal Cell Viability

| Concentration (µM) | 24 hours (% Viability) | 48 hours (% Viability) | 72 hours (% Viability) |

| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |

| 0.1 | 98.7 ± 4.9 | 97.5 ± 5.1 | 96.3 ± 5.5 |

| 1 | 96.2 ± 5.5 | 94.1 ± 4.7 | 92.8 ± 6.3 |

| 10 | 85.4 ± 6.1 | 78.9 ± 5.9 | 70.1 ± 7.2 |

| 100 | 42.3 ± 7.8 | 25.6 ± 6.4 | 15.2 ± 4.9 |

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Neurite Outgrowth

| Treatment | Average Neurite Length (µm) | Number of Neurites per Cell |

| Vehicle Control | 50.2 ± 8.7 | 3.1 ± 0.8 |

| This compound (1 µM) | 48.9 ± 9.1 | 2.9 ± 0.7 |

| This compound (10 µM) | 35.6 ± 7.5 | 2.2 ± 0.6 |

| Positive Control (e.g., BDNF) | 85.4 ± 10.2 | 4.5 ± 1.1 |

Data are presented as mean ± standard deviation.

Visualizations

Caption: Hypothetical signaling pathway of Asenapine.

Caption: Experimental workflow for assessing neuronal effects.

Caption: Logical relationships in experimental design.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Asenapine Maleate? [synapse.patsnap.com]

- 4. Asenapine - Wikipedia [en.wikipedia.org]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 6. researchgate.net [researchgate.net]

- 7. Valproate reduces the glucuronidation of asenapine without affecting asenapine plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asenapine elevates cortical dopamine, noradrenaline and serotonin release. Evidence for activation of cortical and subcortical dopamine systems by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Human neuronal signaling and communication assays to assess functional neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Inducing Oxidative Stress in vitro using a Putative Asenapine Metabolite

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the hypothetical premise that a phenolic metabolite of asenapine, here termed "Asenapine Phenol," can induce oxidative stress in vitro. As of the latest literature review, asenapine's metabolites are generally considered inactive, and asenapine itself has demonstrated some protective effects against oxidative stress in certain models. Therefore, the application of a phenolic metabolite of asenapine to induce oxidative stress is a theoretical construct. These protocols are provided as a template for investigating the potential pro-oxidant effects of phenolic compounds in general, using a putative asenapine metabolite as an example.

Introduction

Asenapine is an atypical antipsychotic drug that undergoes extensive metabolism in the body, primarily through glucuronidation and oxidation via cytochrome P450 enzymes.[1][2] One of the metabolic pathways can involve hydroxylation, potentially leading to the formation of phenolic metabolites, such as 11-hydroxyasenapine.[3] While these metabolites are generally considered pharmacologically inactive in terms of antipsychotic activity, the presence of a phenol group introduces the theoretical possibility of pro-oxidant effects under specific in vitro conditions.[2][4]

Phenolic compounds are known to exhibit a dual role as both antioxidants and pro-oxidants.[5][6] The pro-oxidant activity of phenols can be mediated through a process called redox cycling. In the presence of transition metal ions, such as iron or copper, phenols can be oxidized to form phenoxyl radicals. These radicals can then react with molecular oxygen to generate superoxide radicals (O₂⁻), which can subsequently lead to the formation of other reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).[7][8][9] This cascade of reactions can lead to cellular damage through the oxidation of lipids, proteins, and DNA.[7]

These application notes provide a framework for investigating the hypothetical pro-oxidant activity of "this compound" in an in vitro setting. The protocols below detail methods for cell culture, treatment with the putative metabolite, and the subsequent measurement of key markers of oxidative stress, including ROS generation, lipid peroxidation, and alterations in cellular glutathione levels.

Signaling Pathways and Experimental Workflow

Experimental Protocols

Protocol 1: Cell Culture and Treatment

-

Cell Line Selection: Choose a cell line relevant to the research question (e.g., neuronal cells like SH-SY5Y for neurotoxicity studies, or liver cells like HepG2 for metabolic studies).

-

Cell Seeding:

-

Culture cells in appropriate media and conditions (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ incubator).

-

Seed cells in multi-well plates (e.g., 96-well for high-throughput screening, 6-well for protein or lysate-based assays) at a density that will result in 70-80% confluency at the time of treatment.

-

Allow cells to adhere and grow for 24 hours.

-

-

Preparation of "this compound" Stock Solution:

-

Dissolve the putative "this compound" compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-100 mM). Store at -20°C or -80°C.

-

-

Treatment:

-

Prepare working solutions of "this compound" by diluting the stock solution in cell culture media to the desired final concentrations. It is recommended to perform a dose-response study (e.g., 1, 5, 10, 25, 50, 100 µM).

-

Include the following controls:

-

Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the "this compound".

-

Positive Control: Treat cells with a known inducer of oxidative stress (e.g., 100-500 µM H₂O₂ or 10 µM menadione).

-

Untreated Control: Cells in media alone.

-

-

Remove the old media from the cells and replace it with the media containing the different treatments.

-

Incubate the cells for the desired time points (e.g., 1, 3, 6, 12, 24 hours).

-

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of DCFH-DA in DMSO.

-

Prepare a working solution of 20 µM DCFH-DA in serum-free cell culture media.

-

-

Staining:

-

After the desired treatment time, remove the treatment media and wash the cells twice with warm phosphate-buffered saline (PBS).

-

Add the 20 µM DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

-

-

Measurement:

-

Wash the cells twice with warm PBS.

-

Add PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

-

Alternatively, cells can be visualized using a fluorescence microscope.

-

Protocol 3: Assessment of Lipid Peroxidation (TBARS Assay)

This protocol measures malondialdehyde (MDA), an end product of lipid peroxidation.

-

Sample Preparation:

-

After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing a butylated hydroxytoluene (BHT) to prevent further oxidation.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford).

-

-

TBARS Reaction:

-

To a known amount of protein from the cell lysate, add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid or phosphoric acid).

-

Incubate the mixture at 95°C for 60 minutes.

-

Cool the samples on ice and centrifuge to pellet any precipitate.

-

-

Measurement:

-

Measure the absorbance of the supernatant at 532 nm using a spectrophotometer or microplate reader.

-

Quantify the amount of MDA by comparing the absorbance to a standard curve generated with a known concentration of MDA.

-

Protocol 4: Determination of Total Glutathione (GSH) Levels

This protocol is based on the enzymatic recycling method.

-

Sample Preparation:

-

After treatment, wash the cells with ice-cold PBS and deproteinize the sample, for example, by adding metaphosphoric acid.[10]

-

Centrifuge to remove the precipitated protein and collect the supernatant.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing NADPH, glutathione reductase, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a suitable buffer.

-

Add the deproteinized sample supernatant to the reaction mixture.

-

The glutathione reductase will catalyze the reduction of oxidized glutathione (GSSG) to GSH, which then reacts with DTNB to produce a yellow-colored product (TNB).

-

The rate of TNB formation is proportional to the total glutathione concentration.

-

-

Measurement:

-

Measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

Quantify the total glutathione concentration by comparing the rate of reaction to a standard curve generated with known concentrations of GSH.

-

Data Presentation

The quantitative data generated from these experiments should be summarized in tables for clear comparison.

Table 1: Intracellular ROS Levels

| Treatment | Concentration (µM) | Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Vehicle |

| Vehicle Control | - | 1.0 | |

| "this compound" | 1 | ||

| "this compound" | 10 | ||

| "this compound" | 50 | ||

| Positive Control (H₂O₂) | 100 |

Table 2: Lipid Peroxidation (MDA Levels)

| Treatment | Concentration (µM) | MDA Concentration (nmol/mg protein) | Fold Change vs. Vehicle |

| Vehicle Control | - | 1.0 | |

| "this compound" | 1 | ||

| "this compound" | 10 | ||

| "this compound" | 50 | ||

| Positive Control (Menadione) | 10 |

Table 3: Total Glutathione Levels

| Treatment | Concentration (µM) | Total Glutathione (nmol/mg protein) | % of Vehicle Control |

| Vehicle Control | - | 100 | |

| "this compound" | 1 | ||

| "this compound" | 10 | ||

| "this compound" | 50 | ||

| Positive Control (BSO) | 100 |

References

- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 2. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and excretion of asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Phenoxyl radical-induced thiol-dependent generation of reactive oxygen species: implications for benzene toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. vitis-vea.de [vitis-vea.de]

- 10. cellbiolabs.com [cellbiolabs.com]

Application Notes & Protocols: Analytical Techniques for Asenapine Impurity Profiling with a Focus on Phenolic Impurities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[1] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. Impurity profiling is a key aspect of pharmaceutical development and quality control, involving the identification and quantification of impurities that may arise during synthesis, formulation, or storage.

This document provides detailed application notes and protocols for the analytical techniques used in the impurity profiling of Asenapine, with a special focus on the detection and quantification of potential phenolic impurities, such as the "Asenapine 11-Hydroxy Impurity". While the term "Asenapine Phenol" is not standard, it is likely referring to this or similar phenolic degradation products or metabolites. The methodologies described herein are based on established analytical techniques like High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Analytical Techniques for Asenapine Impurity Profiling

Several analytical techniques are employed for the separation and quantification of Asenapine and its related impurities. The most common and effective methods are chromatography-based.

High-Performance Liquid Chromatography (HPLC) : HPLC is a cornerstone technique for impurity analysis in pharmaceuticals.[2] It offers high resolution and sensitivity for the separation of closely related compounds. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of Asenapine and its impurities.

Ultra-High-Performance Liquid Chromatography (UPLC) : UPLC is an advancement of HPLC that uses smaller particle size columns, resulting in faster analysis times, improved resolution, and increased sensitivity. This technique is particularly useful for complex impurity profiles.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for the identification and structural elucidation of unknown impurities and degradation products.[2]

Data Presentation: Quantitative Analysis of Asenapine and Its Impurities

The following table summarizes typical quantitative data for the analysis of Asenapine and its impurities using chromatographic methods. These values are indicative and may vary depending on the specific method and instrumentation.

| Analyte/Impurity Name | Analytical Technique | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range (µg/mL) | Recovery (%) |

| Asenapine | LC-MS/MS | 0.0025 ng/mL[3][4] | 0.050 ng/mL[3][4] | 0.050–20.0 ng/mL[3][4] | 87.3[3] |

| Asenapine | HPTLC | 0.4329 µg/mL | 0.1311 µg/mL | - | 98.07-101.28[5] |

| Asenapine Impurities | RP-HPLC | - | - | - | 90-110[6] |

| Phenolic Compounds (General) | HPLC-DAD | 0.01 µg/mL | 0.03 µg/mL | 10.0-100.0 | >99 |

Experimental Protocols

Protocol 1: RP-HPLC Method for the Determination of Asenapine and its Known Impurities

This protocol is a general guideline for the separation of Asenapine from its known impurities, including those with phenolic characteristics, using RP-HPLC with UV detection.

1. Materials and Reagents:

-

Asenapine Maleate reference standard

-

Known impurity reference standards (e.g., N-Oxide, Desmethyl, Deschloro, 11-Hydroxy Asenapine)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid

-

Water (HPLC grade)

2. Chromatographic Conditions:

-

Column: Inertsil C8 (or equivalent), 5 µm, 4.6 x 250 mm[6]

-

Mobile Phase A: Phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid)

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B. The specific gradient will need to be optimized for the separation of all impurities.

-

Flow Rate: 1.0 mL/min[6]

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm[6]

-

Injection Volume: 10 µL

3. Sample Preparation:

-

Standard Solution: Prepare a stock solution of Asenapine Maleate reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B). Prepare working standards by diluting the stock solution to the desired concentrations.

-

Impurity Stock Solution: Prepare a stock solution containing a mixture of all known impurity reference standards.

-

Sample Solution: Accurately weigh and dissolve the Asenapine drug substance or product in the diluent to achieve a known concentration.

4. Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the standard solution to determine the retention time and response of Asenapine.

-

Inject the impurity stock solution to identify the retention times of the known impurities.

-

Inject the sample solution to analyze for the presence of impurities.

-

Identify impurities in the sample chromatogram by comparing their retention times with those of the impurity standards.

-

Quantify the impurities using an appropriate method (e.g., external standard, area normalization).

Protocol 2: UPLC Method for Forced Degradation Studies of Asenapine

This protocol outlines a stability-indicating UPLC method to separate Asenapine from its degradation products formed under various stress conditions.[7]

1. Materials and Reagents:

-

Asenapine Maleate API

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Acetonitrile (UPLC grade)

-

Methanol (UPLC grade)

-

Potassium dihydrogen phosphate

-

Tetra-n-butyl ammonium hydrogen sulphate

-

Water (UPLC grade)

2. Chromatographic Conditions:

-

Column: Acquity BEH Shield RP18, 1.7 µm, 2.1 x 100 mm[6]

-

Mobile Phase A: 0.01 M Potassium dihydrogen phosphate buffer with tetra-n-butyl ammonium hydrogen sulphate as an ion-pair reagent (pH 2.2)[6]

-

Mobile Phase B: Acetonitrile and Methanol mixture

-

Gradient Elution: A suitable gradient to resolve all degradation products.

-

Flow Rate: 0.2 mL/min[6]

-

Column Temperature: 35 °C[6]

-

Detection Wavelength: 228 nm[7]

-

Injection Volume: 2 µL

3. Forced Degradation Procedure:

-

Acid Hydrolysis: Treat Asenapine solution with 1 M HCl at 80°C for 24 hours.[2]

-

Base Hydrolysis: Treat Asenapine solution with 1 M NaOH at 80°C for 24 hours.[2]

-

Oxidative Degradation: Treat Asenapine solution with 30% H₂O₂ at 80°C for 24 hours.[2]

-

Thermal Degradation: Expose solid Asenapine to dry heat at a specified temperature.

-

Photolytic Degradation: Expose Asenapine solution to UV light.

-

Neutralize the acid and base-stressed samples before injection.

4. Analysis:

-

Analyze the stressed samples using the UPLC method.

-

Monitor for the formation of degradation products and the decrease in the Asenapine peak area.

-

The method is considered stability-indicating if all degradation product peaks are well-resolved from the main Asenapine peak.

Protocol 3: LC-MS/MS for Identification and Characterization of Unknown Impurities

This protocol provides a general approach for using LC-MS/MS to identify and characterize unknown impurities, including potential phenolic structures.

1. Materials and Reagents:

-

Asenapine sample containing unknown impurities

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid or Ammonium acetate (for mobile phase modification)

-

Water (LC-MS grade)

2. LC-MS/MS Conditions:

-

LC System: A UPLC or HPLC system capable of interfacing with a mass spectrometer.

-

Column: A suitable reversed-phase column (e.g., C18, C8).

-

Mobile Phase: A gradient of water and acetonitrile/methanol, often with a modifier like formic acid or ammonium acetate to improve ionization.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for Asenapine and its related compounds.

-

MS/MS Analysis: Perform product ion scans of the parent ions of interest to obtain fragmentation patterns.

3. Procedure:

-

Develop an LC method that provides good separation of the impurity from the main component and other impurities.

-

Inject the sample into the LC-MS/MS system.

-

Acquire full scan mass spectra to determine the molecular weights of the eluting peaks.

-

Perform MS/MS experiments on the ions corresponding to the unknown impurities to generate fragmentation spectra.

-

Elucidate the structure of the impurity by interpreting the fragmentation pattern and comparing it to the structure of Asenapine.

Visualizations

Caption: Workflow for Asenapine Impurity Profiling.

Caption: Relationship between Analytical Techniques.

References

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Determination of Asenapine Phenol in Asenapine Maleate Drug Substance

Introduction

Asenapine maleate is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar I disorder.[1][2][3] During the synthesis of Asenapine or upon its degradation, process-related impurities and degradation products can arise. "Asenapine Phenol" is a potential phenolic impurity or degradation product of Asenapine. A robust analytical method is crucial for the quantification of such impurities to ensure the quality, safety, and efficacy of the drug product. This application note describes a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound in Asenapine maleate bulk drug substance. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][4][5][6]

Chromatographic Conditions